molecular formula C17H12F9NO3S B1681857 T0901317 CAS No. 293754-55-9

T0901317

Cat. No.: B1681857
CAS No.: 293754-55-9
M. Wt: 481.3 g/mol
InChI Key: SGIWFELWJPNFDH-UHFFFAOYSA-N
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Description

T0901317 is a synthetic benzenesulfonamide compound initially identified as a high-affinity agonist for Liver X Receptors (LXRs), nuclear receptors critical for regulating lipid metabolism, cholesterol homeostasis, and inflammation . It activates both LXRα and LXRβ isoforms with an EC₅₀ of 0.25 μM for LXRα . Beyond LXR activation, this compound exhibits inverse agonism for Retinoic Acid Receptor-Related Orphan Receptors (RORα/γ), with IC₅₀ values of 2.0 μM (RORα) and 1.7 μM (RORγ), modulating gluconeogenesis and immune responses . Its pleiotropic effects include upregulating LXR target genes (e.g., Abca1, Cyp7a1, Srebp1c) to enhance cholesterol efflux and lipogenesis , while suppressing RORα/γ-driven pathways like G6Pase and Cyp7B1 . However, off-target interactions with Pregnane X Receptor (PXR) and non-genomic effects on insulin secretion complicate its pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the following steps :

    Formation of the benzenesulfonamide core: The reaction begins with the formation of the benzenesulfonamide core by reacting a suitable benzene derivative with sulfonyl chloride.

    Introduction of trifluoroethyl groups:

    Hydroxylation: The final step involves the hydroxylation of the trifluoroethyl groups to form the desired compound, TO-901317.

Industrial Production Methods

Industrial production of TO-901317 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

LXR Activation

T0901317 is known for inducing the transcriptional activity of LXRα. Studies show that it can increase LXRα transcriptional activity nearly 8-fold, with an EC50EC_{50}
value of 20 nM . this compound also transactivates chimeric Gal4-LXRα and Gal4-PXR (pregnane X receptor) . In A549 cells, this compound was found to sensitize gefitinib by inhibiting the PI3K/Akt signal pathway . Treatment with this compound slightly decreased the viability of H1650 cells in a dose‐dependent manner and the response by A549 at significantly lower concentrations of the drug than H1650 .

ROR Inhibition

This compound inhibits the transactivation activity of RORα and RORγ, but not RORβ . The compound directly binds to RORα and RORγ, modulating the receptor's interaction with transcriptional cofactor proteins . this compound represses RORα/γ-dependent transactivation of ROR-responsive reporter genes, and in HepG2 cells, it reduces the recruitment of steroid receptor coactivator-2 (SRC2) by RORα at an endogenous ROR target gene .

Impact on Gene Expression

In HepG2 cells, this compound represses the gluconeogenic enzyme glucose-6-phosphatase in an ROR-dependent manner .

Synergistic Effects

This compound has synergistic effects with gefitinib in certain cancer cell lines. For example, the combination of this compound and gefitinib significantly increased apoptosis in A549 cells compared to either treatment alone .

Solubility and Storage

This compound can be dissolved in DMSO at a concentration greater than 10 mM . Warming the tube at 37 ℃ for 10 minutes and/or shaking it in an ultrasonic bath can help to obtain a higher concentration . Stock solutions can be stored below -20℃ for several months .

Scientific Research Applications

Applications in Metabolic Disorders

Insulin Secretion Inhibition
Research has shown that T0901317 acutely inhibits insulin secretion from pancreatic beta-cells. At concentrations of 10 µM, it disrupts mitochondrial function, leading to decreased ATP production and increased cytosolic Ca²⁺ levels, ultimately impairing glucose-induced insulin secretion. This finding raises questions about the chronic use of this compound in metabolic studies .

Impact on Lipid Metabolism
this compound has been implicated in lipid metabolism regulation. In mouse models, it has been shown to increase plasma and liver triglycerides, indicating potential implications for cardiovascular health and diabetes management . The compound's effects on lipid profiles make it a candidate for studying dyslipidemia and related conditions.

Applications in Cancer Research

Prostate Cancer Studies
this compound has demonstrated antiandrogenic properties in prostate cancer cell lines. It inhibits androgen receptor activation and reduces the expression of prostate-specific antigen (PSA), a key marker in prostate cancer progression. This suggests that this compound could be explored as a therapeutic agent in androgen-dependent cancers .

Neuroprotective Effects
Recent studies indicate that this compound may have neuroprotective effects, particularly in models of brain injury such as subarachnoid hemorrhage. Administration of this compound post-injury has been shown to reduce neuronal apoptosis through pathways involving interferon regulatory factors and apoptotic modulators . This application highlights its potential role in neurodegenerative disease research.

Table 1: Summary of Key Findings from Studies Involving this compound

Study FocusResults SummaryReference
Insulin SecretionInhibition observed at 10 µM; disrupted mitochondrial function
Lipid MetabolismIncreased triglycerides in mouse models
Prostate CancerSuppressed PSA expression and inhibited androgen receptor activity
NeuroprotectionReduced apoptosis after subarachnoid hemorrhage

Mechanism of Action

TO-901317 exerts its effects by binding to and activating liver X receptors (LXRα and LXRβ)This binding leads to the transcriptional activation of target genes involved in lipid metabolism, cholesterol homeostasis, and inflammation . The major molecular targets and pathways involved include:

Comparison with Similar Compounds

LXR Agonists

GW3965
  • Target Specificity : A selective LXR agonist without significant ROR or PXR activity .
  • Therapeutic Effects : Shares T0901317’s lipid-modulating effects (e.g., Abca1 upregulation) but lacks ROR-mediated gluconeogenesis suppression .
  • Limitations: Like this compound, GW3965 exhibits non-LXR-mediated effects, including inhibition of glucose-stimulated insulin secretion in pancreatic β-cells, even in LXRα/β knockout models .
22(R)-Hydroxycholesterol
  • Natural Ligand: An endogenous oxysterol activating LXR with lower potency than this compound (EC₅₀ ~1–5 μM) .
  • Antiproliferative Effects : Inhibits prostate cancer cell growth but requires higher concentrations (10–20 μM) compared to this compound (1–10 μM) .

Dual-Activity Compounds

This compound vs. RORγt-Specific Ligands
  • CAS 744267-30-9 : A structural analog of this compound with enhanced RORγt selectivity, suppressing IL-17A/IL-17F without LXR activation .
  • Therapeutic Advantage : Unlike this compound, CAS 744267-30-9 avoids LXR-driven lipogenic side effects (e.g., Srebp1c induction) .

Natural Compounds

Tangeretin
  • Mechanism : Binds LXRα with affinity comparable to this compound (docking scores: −8.64 vs. −8.71) but lacks ROR/PXR interactions .
  • Therapeutic Potential: Reduces ANGPTL3 expression for lipid modulation but requires higher doses than synthetic agonists .

Key Data Tables

Table 1: Target Affinity and Selectivity

Compound LXRα EC₅₀ (μM) RORα IC₅₀ (μM) RORγ IC₅₀ (μM) PXR Activation
This compound 0.25 2.0 1.7 Yes
GW3965 0.5* N/A N/A No
22(R)-Hydroxychol 1–5* N/A N/A No
CAS 744267-30-9 N/A N/A 0.8* No

*Estimated from indirect assays.

Table 2: Functional Effects in Disease Models

Compound Amyloid-β Reduction (Alzheimer’s) Th17 Inhibition (Autoimmunity) Lipogenic Gene Induction Cancer Cell Apoptosis
This compound Yes (40–50% reduction) Yes (IL-17 suppression) 4–7.7-fold Yes (HCC models)
GW3965 Not reported Partial 3–5-fold* No
22(R)-Hydroxychol No No 2–3-fold* Yes (prostate)

Critical Analysis of Divergent Effects

  • Dual LXR/ROR Modulation : this compound’s repression of RORα/γ (e.g., 31% suppression of G6Pase at 10 μM) complements LXR-driven lipid benefits but complicates mechanistic interpretations .
  • Metabolic Trade-Offs : While this compound enhances cholesterol efflux (Abca1↑), it concurrently induces lipogenesis (Srebp1c↑), limiting its utility in metabolic syndrome .

Biological Activity

T0901317 is a synthetic compound recognized primarily as a potent agonist of liver X receptors (LXR), specifically LXR-alpha and LXR-beta. Its biological activity has been extensively studied due to its implications in lipid metabolism, inflammation, and various disease models, including cancer and sepsis. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

This compound functions by activating LXRs, which are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. It exhibits high affinity for both LXR subtypes, with dissociation constants (Kd) of approximately 7 nM for LXR-alpha and 22 nM for LXR-beta . Upon activation, this compound upregulates genes involved in cholesterol efflux, such as ABCA1, thereby influencing lipid metabolism and potentially reducing atherosclerosis risk .

Dual Activity as a PXR Agonist

Interestingly, this compound also acts as a ligand for the pregnane X receptor (PXR), exhibiting similar potency in binding and activation . This dual activity may contribute to its diverse biological effects, including the induction of liver steatosis—an effect not observed with other LXR-specific ligands like GW3965 . The ability to activate PXR may explain some of the adverse effects associated with this compound treatment.

Lipid Metabolism and Atherosclerosis

Research indicates that this compound significantly lowers serum and liver cholesterol levels while inhibiting the development of atherosclerosis in murine models . The compound enhances insulin secretion and improves glucose tolerance, highlighting its potential therapeutic role in metabolic disorders.

Study Findings
Reduced serum cholesterol levels in mice.
Decreased atherosclerosis without affecting hepatic lipogenesis.

Anti-Cancer Activity

This compound has been shown to exert antiandrogen effects in prostate cancer cells. In studies involving androgen-dependent LNCaP cells, this compound inhibited androgen-induced proliferation and suppressed the expression of prostate-specific antigen (PSA), a key marker in prostate cancer progression . This suggests that this compound may be beneficial in managing androgen-sensitive tumors.

Cancer Type Effect
Prostate CancerSuppressed PSA expression; inhibited cell proliferation.

Inflammatory Response Modulation

In models of sepsis, this compound administration resulted in reduced systemic infection and improved cardiac function . Furthermore, it was found to upregulate thrombomodulin expression in human umbilical vein endothelial cells (HUVECs), indicating its potential role in modulating the inflammatory response through LXR activation .

Case Studies

  • Prostate Cancer Treatment : In vivo studies demonstrated that this compound inhibited tumor growth in athymic mice implanted with LNCaP cells. The compound's ability to block androgen receptor signaling presents a novel approach to treating advanced prostate cancer .
  • Sepsis Model : Administration of this compound in septic mice led to significant improvements in cardiac dysfunction and reduced bacterial load, suggesting its therapeutic potential in acute inflammatory conditions .

Q & A

Basic Research Questions

Q. What standardized in vitro protocols assess T0901317’s agonistic activity on LXRs and FXRs?

  • Methodology : Use HEK293 cells co-transfected with Gal4 DBD-LXR/FXR ligand-binding domain chimeric receptors and Gal4-responsive luciferase reporters . Measure EC50 values via dose-response curves (e.g., EC50 = 20 nM for LXRα, 5 µM for FXR) . Fluorescence polarization assays (e.g., rhodamine-labeled peptides) can quantify LXRα binding affinity .

Q. How does this compound modulate cholesterol metabolism-related gene expression?

  • Approach : Treat hepatocytes or primary liver cells with this compound (e.g., 1–10 µM). Quantify mRNA/protein levels of ABCA1 , SREBP-1c , and FAS via qPCR/Western blot. In mice, oral administration (50 mg/kg) increases hepatic lipogenic genes (e.g., 3-fold FAS induction) .

Q. What in vivo dosing regimens are recommended for murine metabolic studies?

  • Protocols :

  • Mice : 5–50 mg/kg orally, dissolved in vehicle (e.g., corn oil). Triglyceride levels peak at 50 mg/kg .
  • Hamsters : 10–30 mg/kg orally; monitor plasma lipids via enzymatic assays .

Q. Which cellular assays evaluate this compound’s apoptotic effects in cancer models?

  • Methods : Use MTT assays for proliferation inhibition (e.g., hepatocellular carcinoma cell lines). Validate apoptosis via caspase-3 activation and Annexin V staining . In xenografts (e.g., MHCC97-H), administer 50 mg/kg orally; measure tumor volume reduction (e.g., 552 ± 47 mm³ vs. 935 ± 72 mm³ in controls) .

Q. What key factors influence this compound’s effects on plasma triglycerides?

  • Considerations : Species-specific responses (mice > hamsters in triglyceride elevation). Analyze lipogenic gene networks (e.g., SREBP-1c, ACC) and pair with lipidomic profiling .

Advanced Research Questions

Q. How to differentiate LXR- vs. FXR-mediated effects of this compound in metabolic studies?

  • Strategies :

  • Use selective antagonists (e.g., GSK2033 for LXR; Z-guggulsterone for FXR) to isolate pathways.
  • Employ gene knockout models (e.g., LXRα/β⁻/⁻ mice). In FXR⁻/⁻ hepatocytes, this compound (5 µM) fails to induce bile acid transporters .

Q. What models study this compound’s dual role as an LXR agonist and ROR inverse agonist?

  • Experimental Design :

  • In vitro : Co-transfect GAL4-RORα/γ with luciferase reporters. This compound (2 µM) inhibits constitutive ROR activity (IC50 = 1.7–2.0 µM) .
  • In vivo : Use autoimmune models (e.g., EAE) to assess Th17 suppression via ROR inverse agonism .

Q. How to resolve contradictions in this compound’s immunomodulatory effects (e.g., Th17 cytokines)?

  • Analysis : Context-dependent mechanisms:

  • In asthma models, this compound (10 mg/kg) reduces OVA-specific IgE but not IL-4/IL-13, suggesting LXR-dependent IgE regulation .
  • In EAE, ROR inverse agonism (not LXR) suppresses IL-17. Validate via RORα/γ siRNA and LXR-null models .

Q. What methodologies confirm LXRα-specific thrombomodulin upregulation in endothelial cells?

  • Protocol : Treat HUGECs with this compound (1–10 µM). Use siRNA knockdown (LXRα vs. LXRβ) and quantify thrombomodulin mRNA/protein via qPCR/Western blot. Only LXRα silencing abolishes this compound’s effect .

Q. How to address discrepancies in this compound’s EC50 values across studies?

  • Troubleshooting :
  • Validate assay conditions (e.g., cell type, transfection efficiency). For FXR, HEK293-based Gal4 systems yield EC50 = 5 µM , while fluorometric assays may report lower values due to sensitivity differences.
  • Cross-reference with radioligand binding assays (e.g., ³H-T0901317 for LXRα Ki) .

Properties

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIWFELWJPNFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040618
Record name N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293754-55-9
Record name N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293754-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TO-901317
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TO-901317
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07080
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name T0901317
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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